Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction conditions are optimized to yield the target compound in a short reaction time with good-to-excellent yields. Industrial production methods may involve scaling up this reaction and optimizing the conditions for large-scale synthesis.
Chemical Reactions Analysis
METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyrimidine rings are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as JAK1 and JAK2, which are involved in inflammatory and immune responses . The compound may also exert its effects by modulating signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds to METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other triazolopyrimidines and related heterocyclic compounds. Some examples are:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure and exhibit comparable biological activities.
Thiadiazoles: These heterocyclic compounds also possess diverse biological activities and are used in medicinal chemistry.
Pyrazolopyrimidines: These compounds are known for their anticancer and anti-inflammatory properties.
The uniqueness of METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18N4O3/c1-4-11-13(15(21)23-3)14(20-16(19-11)17-9-18-20)10-7-5-6-8-12(10)22-2/h5-9,14H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
AIQGDSWQHIUWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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